molecular formula C19H20N4 B5629671 2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine

2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine

Cat. No.: B5629671
M. Wt: 304.4 g/mol
InChI Key: NWESAOPZCXVXGF-UHFFFAOYSA-N
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Description

2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a piperazine ring substituted with a naphthalen-1-ylmethyl group and a pyrimidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a naphthalen-1-ylmethyl group.

    2-(4-Benzylpiperazin-1-yl)pyrimidine: Features a benzyl group instead of a naphthalen-1-ylmethyl group.

Uniqueness

2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine is unique due to the presence of the naphthalen-1-ylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-2-8-18-16(5-1)6-3-7-17(18)15-22-11-13-23(14-12-22)19-20-9-4-10-21-19/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWESAOPZCXVXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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